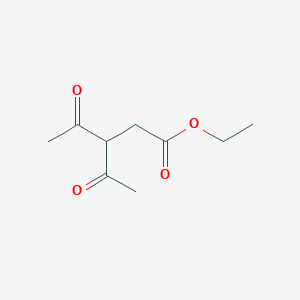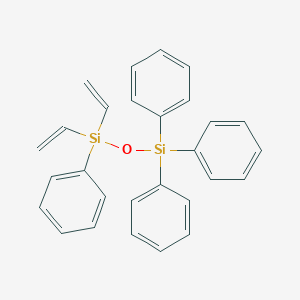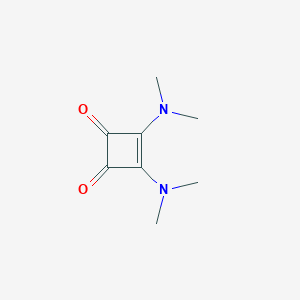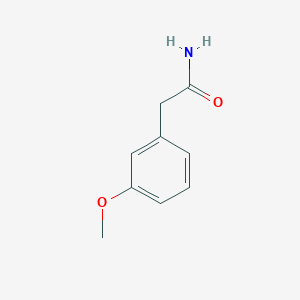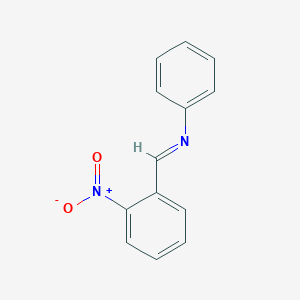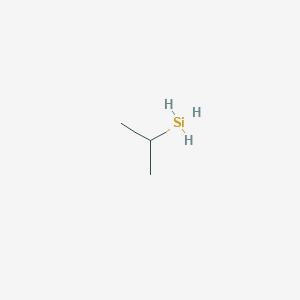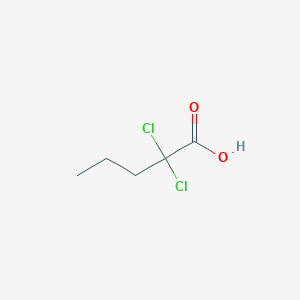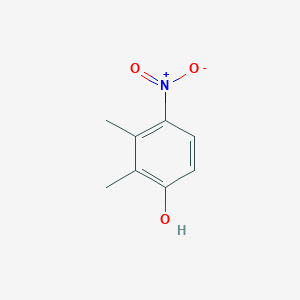
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as allylpyrocatecholone, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Allylpyrocatecholone has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone. One of the areas of interest is its potential use in cancer therapy. Further studies are needed to investigate its mechanism of action and its efficacy in vivo. Additionally, the neuroprotective effects of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone need to be further explored to determine its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel synthesis methods and the exploration of its derivatives may lead to the discovery of more potent compounds with therapeutic potential.
Conclusion:
In conclusion, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone, is a natural compound with various biological activities. Its potential applications in scientific research make it a promising compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the oxidation of pyrocatechol with lead tetraacetate and allyl alcohol. This method has been widely used to obtain 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in high yields.
Aplicaciones Científicas De Investigación
Allylpyrocatecholone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been reported to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
17488-71-0 |
|---|---|
Nombre del producto |
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one |
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(2,6-dihydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H3 |
Clave InChI |
PIOYFFOOWPCGSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



